2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is an organic compound characterized by its unique structure, which includes a hydroxy group and an indane moiety. The molecular formula for this compound is , and it is also known by its synonyms, such as 658699-36-6 and DB-276965. The compound features a ketone functional group and is classified under the broader category of indanes, which are compounds consisting of a cyclopentane ring fused to a benzene ring .
The chemical reactivity of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be attributed to its functional groups. The hydroxy groups can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo typical carbonyl reactions such as nucleophilic addition. For example, the compound can react with alcohols to form acetals or with amines to form imines. Additionally, it may undergo oxidation reactions to yield corresponding carbonyl derivatives .
Synthesis of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from readily available starting materials .
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone has potential applications in various fields:
Further exploration into its applications could lead to valuable insights in medicinal chemistry and materials science .
Several compounds share structural similarities with 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone. Here is a comparison of some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxyindene | Contains only one hydroxy group; simpler structure | |
| Ethyl 2-(1-hydroxy-2,3-dihydro-1H-indene)acetate | Contains an ethyl ester; similar indane structure | |
| tert-butyl N-(2-hydroxy-2,3-dihydro-1H-indene)carbamate | Features a carbamate group; larger substituent compared to ethanone |
The uniqueness of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone lies in its dual hydroxy functionality combined with the indane framework, which may enhance its biological activity compared to simpler analogs .